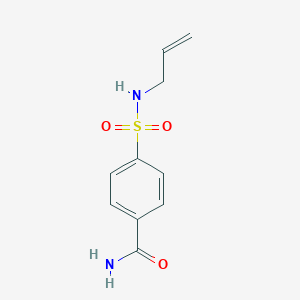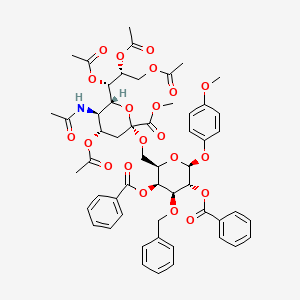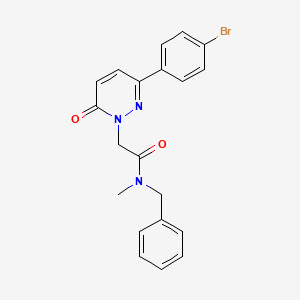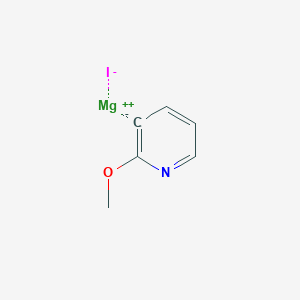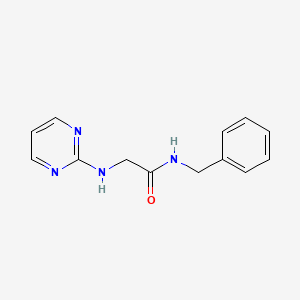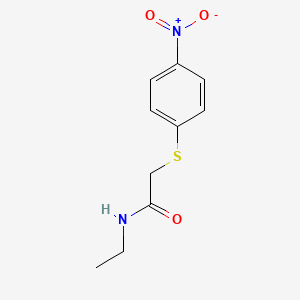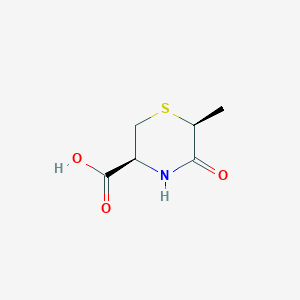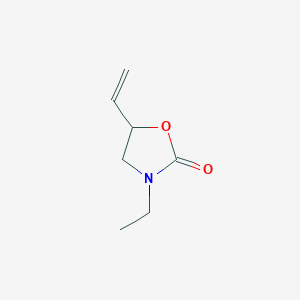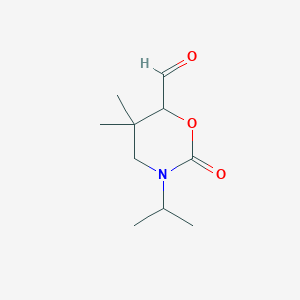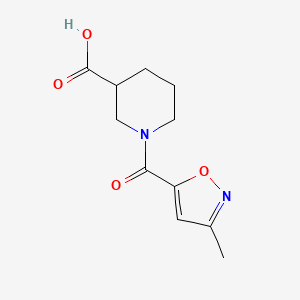
1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid is a compound that features a piperidine ring and an isoxazole moiety. The presence of these two heterocyclic structures makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
One common method is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide to form the isoxazole ring . The piperidine ring can then be introduced through various synthetic routes, including nucleophilic substitution reactions and reductive amination . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Análisis De Reacciones Químicas
1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Cycloaddition: The isoxazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring can lead to the formation of piperidinones, while substitution reactions can introduce various functional groups onto the molecule .
Aplicaciones Científicas De Investigación
1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can act as a pharmacophore, binding to active sites on enzymes and inhibiting their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid can be compared to other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Piperidine derivatives: These compounds share the piperidine ring and are widely used in medicinal chemistry for their pharmacological properties.
The uniqueness of this compound lies in the combination of the isoxazole and piperidine rings, which allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets .
Propiedades
Fórmula molecular |
C11H14N2O4 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
1-(3-methyl-1,2-oxazole-5-carbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c1-7-5-9(17-12-7)10(14)13-4-2-3-8(6-13)11(15)16/h5,8H,2-4,6H2,1H3,(H,15,16) |
Clave InChI |
ZIMZTFHUVDGLTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)C(=O)N2CCCC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


